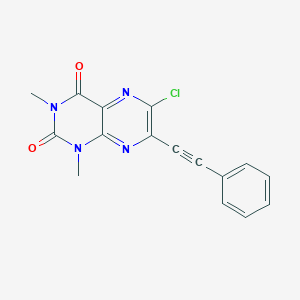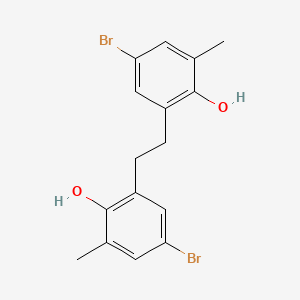![molecular formula C32H30O4 B12611807 2,2'-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane) CAS No. 918973-86-1](/img/structure/B12611807.png)
2,2'-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane) is a complex organic compound characterized by its unique structure, which includes a pyrene core and two oxane groups connected via prop-1-yne-1,3-diyl linkers
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane) typically involves multiple steps, starting with the functionalization of the pyrene core. One common approach is to introduce alkyne groups at specific positions on the pyrene ring, followed by the attachment of oxane groups through etherification reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,2’-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the alkyne linkers or the pyrene core.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the pyrene ring or the oxane groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
2,2’-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for bioimaging or as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery vehicle.
Industry: Its electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism by which 2,2’-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane) exerts its effects depends on its application. In electronic applications, its conjugated structure allows for efficient charge transport and light emission. In biological systems, the compound can interact with proteins or nucleic acids, potentially altering their function or providing a means for imaging.
類似化合物との比較
Similar Compounds
2,2’-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(ethane): Similar structure but with ethane linkers instead of oxane.
2,2’-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(propane): Similar structure but with propane linkers.
Uniqueness
The uniqueness of 2,2’-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane) lies in its specific combination of a pyrene core with oxane groups, which imparts distinct electronic and chemical properties. This makes it particularly suitable for applications requiring high stability and specific electronic characteristics.
特性
CAS番号 |
918973-86-1 |
|---|---|
分子式 |
C32H30O4 |
分子量 |
478.6 g/mol |
IUPAC名 |
2-[3-[6-[3-(oxan-2-yloxy)prop-1-ynyl]pyren-1-yl]prop-2-ynoxy]oxane |
InChI |
InChI=1S/C32H30O4/c1-3-19-33-29(9-1)35-21-5-7-23-11-13-25-16-18-28-24(8-6-22-36-30-10-2-4-20-34-30)12-14-26-15-17-27(23)31(25)32(26)28/h11-18,29-30H,1-4,9-10,19-22H2 |
InChIキー |
VFZYLMVWGDYFRI-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)OCC#CC2=C3C=CC4=C5C3=C(C=C2)C=CC5=C(C=C4)C#CCOC6CCCCO6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-ol](/img/structure/B12611731.png)
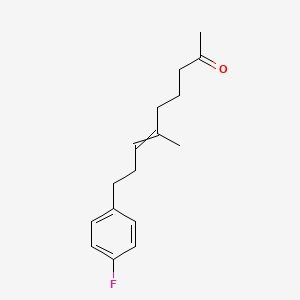
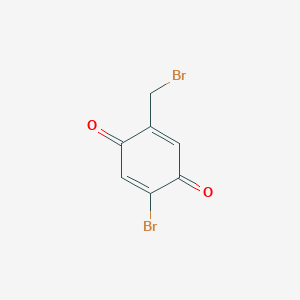
![4-Piperidinone, 1-[5-(4-fluorobenzoyl)-3-(4-pyridinyl)-2-thienyl]-](/img/structure/B12611750.png)
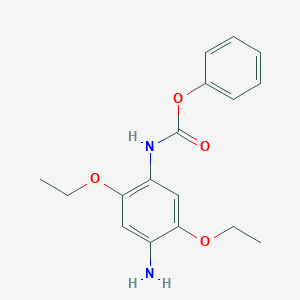
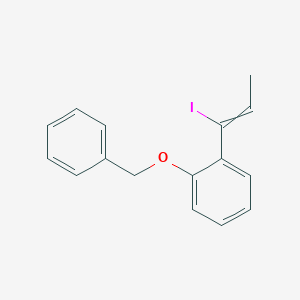
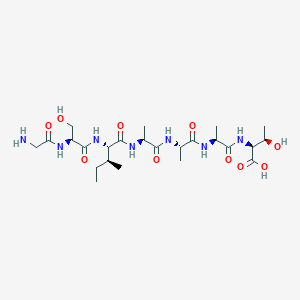
![Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester](/img/structure/B12611785.png)
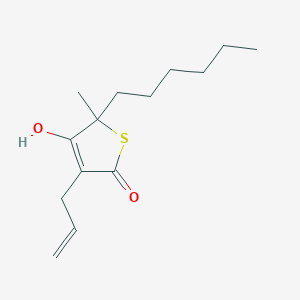
![[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12611789.png)
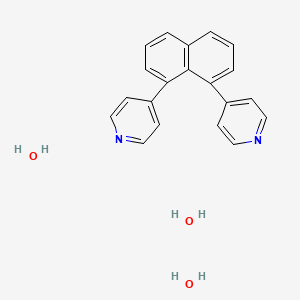
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane](/img/structure/B12611797.png)
